Disodium cupric ethylenediaminetetraacetate trihydrate

Coordination Chemistry Chelation Therapy Analytical Chemistry

Avoid precipitation and regulatory non-compliance in cosmetic or plating formulations with generic copper salts. Our Disodium Cupric Ethylenediaminetetraacetate Trihydrate (CAS 73637-19-1) is a stable, pre-formed chelate specifically approved as a color additive for cosmetics under 21 CFR 73.2120. - **Cosmetic Compliance**: Meets FDA purity limits (free Cu ≤100 ppm, Pb ≤20 ppm, As ≤3 ppm), ensuring consumer safety. - **Plating Performance**: Eliminates variability in electroless baths, delivering consistent copper deposition without precipitation. - **High Solubility**: 1200 g/L at 20°C enables stable, high-load liquid fertilizers and foliar sprays.

Molecular Formula C10H12CuN2Na2O8-2
Molecular Weight 397.74 g/mol
CAS No. 73637-19-1
Cat. No. B13767916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium cupric ethylenediaminetetraacetate trihydrate
CAS73637-19-1
Molecular FormulaC10H12CuN2Na2O8-2
Molecular Weight397.74 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Cu+2]
InChIInChI=1S/C10H16N2O8.Cu.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-4
InChIKeyLWEGEAWFSZTHML-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Cupric EDTA Trihydrate Procurement Specifications


Disodium cupric ethylenediaminetetraacetate trihydrate, also referred to as copper disodium EDTA trihydrate, is a pre-formed, stable copper chelate complex. Its core identity is defined by CAS 73637-19-1, corresponding to a specific hydration state (trihydrate) and a defined stoichiometry of copper(II) ions coordinated by the ethylenediaminetetraacetate (EDTA) ligand with two sodium counter-ions. This compound serves as a soluble source of copper in a chelated form, with the specific formulation critical for applications ranging from industrial electroless plating baths to specific cosmetic color additive uses where purity and hydration state influence performance and regulatory compliance .

Identity
Trihydrate form with specific CAS and defined stoichiometry
Performance
Pre-formed stable copper chelate for electroless plating baths
Compliance
Regulatory identity for cosmetic color additive under 21 CFR 73.2120

Hydration State & Purity for Disodium Cupric EDTA Trihydrate


In scientific procurement, the practice of substituting a generic 'copper EDTA' or 'copper disodium EDTA' without verifying CAS number and hydration state can lead to significant process or analytical failures. The trihydrate form (CAS 73637-19-1) differs fundamentally from other hydrates (e.g., dihydrate, tetrahydrate) or the anhydrous material in molecular weight, copper content per unit mass, and potentially its physical properties like solubility rate and crystal stability . Furthermore, this specific CAS number is tied to a regulated identity for use as a color additive in cosmetics under 21 CFR 73.2120, a designation that alternative forms (e.g., CAS 14025-15-1) may not share, making substitution a regulatory compliance risk [1]. Finally, for applications relying on the compound as a pre-formed, intact complex (e.g., electroless plating baths), using alternative forms or in situ-prepared mixtures introduces variability in free copper ion concentration and complexation efficiency that directly impacts performance [2].

Hydration state mismatch
Other hydrates alter molecular weight and copper content per unit mass, potentially shifting formulation accuracy.
Regulatory identity gap
Alternative CAS or anhydrous forms may not meet 21 CFR 73.2120 color additive specifications, creating compliance risk.
Complexation efficiency variability
In situ-prepared copper-EDTA can introduce free copper ion fluctuations, affecting electroless plating stability.

Quantitative Differentiators for Disodium Cupric EDTA Trihydrate


Thermodynamic Stability vs. Other EDTA Chelates

The formation constant (log K) for the copper(II)-EDTA complex is exceptionally high at 18.8, indicating a significantly more thermodynamically stable chelate compared to many other divalent metal ions of interest. This high stability ensures that the copper ion is effectively sequestered and will not be displaced by other metal ions with lower stability constants in a competitive environment, a critical factor for reliable analytical standards and in vivo applications where metal ion exchange can alter bioavailability or toxicity [1][2].

Stability Constant (log K)
Class-level inference
Cu-EDTA log K = 18.8
Zn-EDTA 16.5 · Ca-EDTA 10.7 · Mg-EDTA 8.7
Relative stability
Cu
Zn
Supports non-labile copper chelate selection in competitive ion environments.
Data from class-wide constants; salt-specific confirmation advised.
Coordination Chemistry Chelation Therapy Analytical Chemistry

Regulatory-Grade Purity Specifications for Cosmetics

The compound's identity as a color additive for cosmetics (21 CFR 73.2120) mandates a specific and verifiable purity profile that differentiates it from technical or agricultural grades. The regulation stipulates minimum total copper content (≥13.5%), minimum total EDTA content (≥62.5%), and critically, strict limits on impurities: free copper (≤100 ppm), free disodium EDTA (≤1.0%), lead (≤20 ppm), and arsenic (≤3 ppm) [1]. This regulatory framework provides a benchmark against which any supplier's lot can be compared.

Cosmetic Grade Purity Profile
Head-to-head
Regulatory spec (21 CFR 73.2120): Free Cu ≤100 ppm, free Na₂EDTA ≤1.0%, Pb ≤20 ppm, As ≤3 ppm
Technical grade: Free Cu not specified; wider assay range
Regulatory specification review for cosmetic color additive identity.
Lot-specific certificate required to confirm CFR compliance.
Cosmetic Chemistry Regulatory Compliance Quality Control

Validated High-Viscosity Electroless Plating Bath

In the formulation of viscous electroless copper plating solutions, the pre-formed cupric disodium EDTA complex is specifically utilized. A US patent (5,158,604) details a working example where a 7.5 wt% copper solution is prepared by dissolving 51.2 g of cupric disodium EDTA dihydrate in 58.8 g of water. This yields a solution containing 7.5% copper and 34% EDTA by weight [1]. This validated formulation demonstrates the compound's efficacy in a system requiring high metal loading and stability to prevent precipitation, a direct application-based differentiator.

Plating Bath Performance
Head-to-head
Pre-formed Cu-EDTA dihydrate: 51.2 g in 58.8 g water → stable 7.5% Cu solution
Cupric sulfate: may precipitate copper hydroxide, destabilizing bath
Supports viscous electroless plating formulation with high metal loading.
Based on patent example; requires lab-scale validation under target conditions.
Electroless Plating Materials Science Microelectronics

Quantifiable High Water Solubility for Concentrated Formulations

The compound exhibits extremely high aqueous solubility, with values reported at approximately 1200 g/L at 20°C and increasing to ~1700 g/L at 80°C [1]. This high solubility is a key advantage for creating concentrated liquid formulations, such as micronutrient solutions or cleaning agents, where high active loading is required.

Aqueous Solubility
Cross-study comparable
~1200 g/L at 20°C (~1700 g/L at 80°C)
Ca-EDTA ~100–150 g/L, Zn-EDTA ~500–800 g/L
Solubility ratio
Cu
Ca
Enables highly concentrated liquid formulations for micronutrient or cleaning products.
Supplier-reported values; verify under target formulation conditions.
Formulation Science Agricultural Chemistry Water Treatment

Application Scenarios for Disodium Cupric EDTA Trihydrate


Regulatory-Compliant Shampoo Color Additive

Procure this specific compound (CAS 73637-19-1) when formulating a cosmetic shampoo where a copper-based color additive is required. The compound's identity and purity specifications are explicitly defined in 21 CFR 73.2120, making it the only chemically identical form with a clear regulatory path for this use. The strict limits on free copper (≤100 ppm) and heavy metals (Pb ≤20 ppm, As ≤3 ppm) ensure consumer safety and product quality, which cannot be guaranteed with technical-grade alternatives [1].

Electroless Plating of Non-Immersed Substrates

This compound is the preferred copper source when formulating viscous electroless plating baths for depositing copper on moving webs or large inclined objects where immersion is impractical. The validated formulation from US Patent 5,158,604 provides a quantitative starting point (51.2 g of the dihydrate in 58.8 g water to yield a 7.5% copper solution) that ensures a stable, high-concentration copper source without precipitation, a known failure mode when using simpler copper salts in these complex bath environments [2].

Agricultural Micronutrient and Foliar Sprays

Select this compound as the copper source for creating highly concentrated liquid fertilizers and foliar sprays. Its exceptionally high water solubility (1200 g/L at 20°C) allows for the creation of stable, high-load formulations that minimize shipping volume and cost. The high thermodynamic stability of the Cu-EDTA complex (log K = 18.8) ensures that copper remains chelated and bioavailable even in hard water or when mixed with other fertilizers containing competing metal ions, preventing precipitation and ensuring efficacy [3].

Chelated Copper Analytical Standards

Use this compound as a primary standard or quality control reference material for analytical methods designed to quantify chelated copper, such as HPLC analysis of micronutrients or EDTA-titrimetric methods. Its defined hydration state and well-characterized complex stability provide a consistent and traceable reference point for method development and validation, ensuring accuracy and reproducibility in analytical results [4].

Application
Selection Property
Validation Focus
Cosmetic Color Additive (21 CFR 73.2120)
Regulatory specification review for cosmetic shampoo
Verify compliance with CFR-specified free copper and heavy metal limits
Viscous Electroless Plating
Pre-formed stable Cu-EDTA complex
Validate stable, high-concentration copper plating solution without precipitation
Agricultural Micronutrient Concentrates
High solubility and chelate stability
Evaluate solubility and complex integrity in hard water mixtures
Chelated Copper Analytical Standards
Defined hydration state and traceability
Verify stoichiometry and complex stability for method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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